3-(2-Chlorophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole

Description

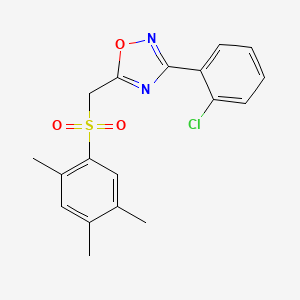

3-(2-Chlorophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core. The oxadiazole ring is substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a sulfonylmethyl moiety linked to a 2,4,5-trimethylphenyl group.

Properties

IUPAC Name |

3-(2-chlorophenyl)-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S/c1-11-8-13(3)16(9-12(11)2)25(22,23)10-17-20-18(21-24-17)14-6-4-5-7-15(14)19/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRMKRYXALDBHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)CC2=NC(=NO2)C3=CC=CC=C3Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenyl halide reacts with the oxadiazole intermediate.

Attachment of the Trimethylphenylsulfonyl Group: The final step involves the sulfonylation of the oxadiazole intermediate with 2,4,5-trimethylbenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the

Biological Activity

The compound 3-(2-Chlorophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole is a derivative of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this specific oxadiazole derivative, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The structural formula of the compound can be represented as follows:

This structure features a chlorophenyl group and a sulfonylmethyl substituent, which are critical for its biological properties.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. The compound has shown promising results in various in vitro studies against cancer cell lines. For instance:

- In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including human cervical cancer (HeLa) and colon adenocarcinoma (Caco-2). The IC50 values for these cell lines were recorded at 11.20 µg/mL and 15.73 µg/mL respectively .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 11.20 |

| Caco-2 | 15.73 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. Specific tests have indicated that it inhibits the growth of Staphylococcus aureus and Escherichia coli effectively.

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazole derivatives is well-documented. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting its utility in treating inflammatory conditions .

The biological activities of 3-(2-Chlorophenyl)-5-(((2,4,5-trimethylphenyl)sulfonyl)methyl)-1,2,4-oxadiazole can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes involved in cancer proliferation and inflammation.

- Cell Cycle Arrest : Studies have shown that it induces cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Modulation : The compound may modulate oxidative stress within cells, contributing to its cytotoxic effects against cancer cells.

Case Studies

A notable study conducted by researchers evaluated the efficacy of this oxadiazole derivative in vivo using animal models of cancer. The results indicated a significant reduction in tumor size compared to control groups treated with standard chemotherapy agents. This suggests that the compound could serve as a complementary treatment option in cancer therapy .

Scientific Research Applications

Antibacterial Activity

Oxadiazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds containing the oxadiazole nucleus exhibit significant activity against various Gram-positive and Gram-negative bacteria.

- Case Study : A study demonstrated that related oxadiazole derivatives showed effective antibacterial activity against Escherichia coli and Staphylococcus aureus using the Minimum Inhibitory Concentration (MIC) method. The synthesized compounds were compared with standard antibiotics like gentamicin, showing promising results in inhibiting bacterial growth .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Oxadiazole Derivative | E. coli | 100 |

| Oxadiazole Derivative | S. aureus | 150 |

Anticancer Potential

The anticancer properties of oxadiazole derivatives are attributed to their ability to induce apoptosis in cancer cells and inhibit tumor growth.

- Case Study : A series of 1,3,4-oxadiazoles were synthesized and evaluated for their cytotoxic effects against glioblastoma cell lines. Results indicated that certain derivatives significantly reduced cell viability and induced apoptosis through DNA damage mechanisms .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative A | LN229 (Glioblastoma) | 12 |

| Oxadiazole Derivative B | LN229 (Glioblastoma) | 15 |

Anti-inflammatory Properties

Research has also indicated that oxadiazole derivatives possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous 1,2,4-oxadiazole derivatives:

Key Structural and Functional Insights:

Substituent Effects: Chlorophenyl vs. Sulfonyl vs. Sulfanyl/Sulfinyl: The sulfonyl group in the target compound is more electron-withdrawing than sulfanyl (thioether) or sulfinyl (sulfoxide) groups in analogs , which may enhance stability and polar interactions.

Molecular Weight and Polarity :

- The target compound’s higher molecular weight (~374.8 vs. 212.6–370.4) and sulfonyl group suggest lower lipophilicity compared to chloromethyl or methyl-substituted analogs, impacting membrane permeability .

Biological Relevance :

- Sulfonyl-containing oxadiazoles (e.g., ) are often associated with enzyme inhibition due to strong hydrogen-bonding capacity.

- Dichlorophenyl-substituted oxadiazoles (e.g., ) exhibit rigid planar structures, which may favor stacking interactions in biological targets.

Synthetic Utility :

- Compounds with reactive groups like chloromethyl () serve as intermediates for further functionalization, whereas the target’s sulfonylmethyl group may limit such reactivity.

Research Findings and Implications

- Crystallography: The planar arrangement of 3-(2,4-dichlorophenyl)-5-methyl-1,2,4-oxadiazole contrasts with the likely non-planar conformation of the target compound due to its bulky 2,4,5-trimethylphenylsulfonyl group. This structural difference could influence solid-state packing and solubility.

- Biological Activity : While direct data are unavailable for the target compound, analogs like 2-(4-chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole demonstrate antimicrobial activity, suggesting the target’s sulfonyl group could be optimized for similar applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.